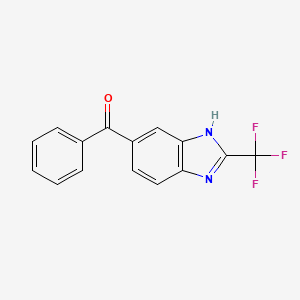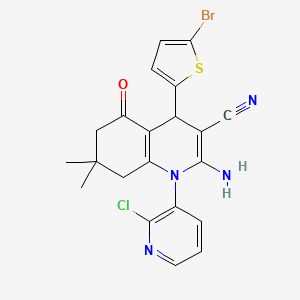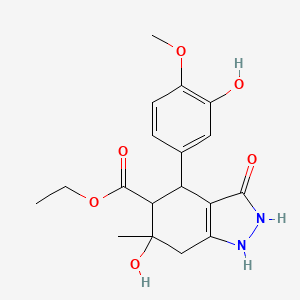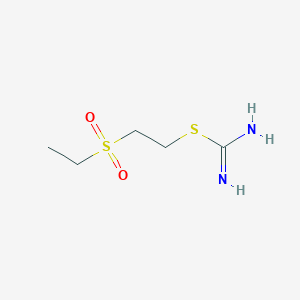
5-Benzoyl-2-(trifluoromethyl)-3H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENYL[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-6-YL]METHANONE: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PHENYL[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-6-YL]METHANONE typically involves the condensation of appropriate aromatic amines with carboxylic acids or their derivatives. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the condensation reaction. The process may also involve the use of solvents like ethanol or methanol to dissolve the reactants and control the reaction temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: PHENYL[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-6-YL]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
PHENYL[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-6-YL]METHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PHENYL[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-6-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various applications .
Comparison with Similar Compounds
Benzimidazole: A parent compound with similar structural features but lacking the trifluoromethyl group.
2-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole ring.
Trifluoromethylbenzimidazole: A compound with a trifluoromethyl group attached to the benzimidazole ring.
Uniqueness: PHENYL[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-6-YL]METHANONE is unique due to the presence of both the phenyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H9F3N2O |
|---|---|
Molecular Weight |
290.24 g/mol |
IUPAC Name |
phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methanone |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)14-19-11-7-6-10(8-12(11)20-14)13(21)9-4-2-1-3-5-9/h1-8H,(H,19,20) |
InChI Key |
PRRJCRTZIOAXCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11058179.png)
![4-Chloro-2-(5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol](/img/structure/B11058189.png)
![4-(2,5-dimethoxyphenyl)-2-methyl-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B11058194.png)
![3-(5-Bromo-2-fluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058197.png)

![(4aS,9aR)-6-hydroxy-9a-(piperidin-1-yl)-3,4,4a,9a-tetrahydro[1]benzofuro[2,3-c]pyridin-1(2H)-one](/img/structure/B11058207.png)
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058221.png)


![4-fluoro-N-{1-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11058247.png)
![2-ethoxy-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11058264.png)


![2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole](/img/structure/B11058269.png)
